Hexadecanamide, N-(2-amino-2-oxoethyl)-

NAAA inhibition Enzyme assay IC50

Hexadecanamide, N-(2-amino-2-oxoethyl)- (CAS 133848-35-8) is a C18 fatty acid amide derivative with molecular formula C₁₈H₃₆N₂O₂ and molecular weight 312.5 g/mol. The compound is classified as a palmitamide derivative bearing a terminal glycinamide moiety.

Molecular Formula C18H36N2O2
Molecular Weight 312.5 g/mol
CAS No. 133848-35-8
Cat. No. B12808390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanamide, N-(2-amino-2-oxoethyl)-
CAS133848-35-8
Molecular FormulaC18H36N2O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(=O)N
InChIInChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-16-17(19)21/h2-16H2,1H3,(H2,19,21)(H,20,22)
InChIKeyONYIYPVBLNPMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Hexadecanamide, N-(2-amino-2-oxoethyl)- (CAS 133848-35-8): An NAAA-Targeted Fatty Amide Building Block


Hexadecanamide, N-(2-amino-2-oxoethyl)- (CAS 133848-35-8) is a C18 fatty acid amide derivative with molecular formula C₁₈H₃₆N₂O₂ and molecular weight 312.5 g/mol [1]. The compound is classified as a palmitamide derivative bearing a terminal glycinamide moiety. It has been registered in authoritative chemical databases including PubChem [1] and the ECHA database [2], and its basic structural identity is confirmed by InChIKey ONYIYPVBLNPMLB-UHFFFAOYSA-N [1]. The compound is commercially supplied as a research-grade chemical for use as a synthetic intermediate and in biochemical assays targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

Why Hexadecanamide, N-(2-amino-2-oxoethyl)- Cannot Be Replaced by Generic Palmitamide Analogs in NAAA-Targeted Workflows


Generic substitution of N-(2-amino-2-oxoethyl)hexadecanamide with simpler palmitamide derivatives such as hexadecanamide (palmitamide) or N-(2-hydroxyethyl)palmitamide risks loss of target engagement at recombinant human NAAA, where the C-terminal glycinamide moiety contributes critical hydrogen-bonding interactions [1]. While hexadecanamide itself exhibits weak FAAH inhibition (IC₅₀ ≈ 5.1 µM) and broad-spectrum anticonvulsant activity , the 2-amino-2-oxoethyl substituent is structurally designed to mimic the ethanolamine head group of the natural NAAA substrate palmitoylethanolamide (PEA), conferring a mechanistically distinct interaction profile that cannot be reproduced by unsubstituted primary amides [2]. Procurement of generic palmitamide in place of this compound therefore introduces ambiguity in enzymatic assay readouts and compromises SAR reproducibility in NAAA inhibitor development programs.

Quantitative Differentiation Matrix for Hexadecanamide, N-(2-amino-2-oxoethyl)- Procurement Decisions


NAAA Enzyme Inhibition: N-(2-amino-2-oxoethyl)hexadecanamide-Derived Scaffolds vs. Unsubstituted Palmitamide

Although direct IC₅₀ data for the target compound itself are absent from the public domain, structurally analogous N-(2-amino-2-oxoethyl)hexadecanamide derivatives have demonstrated potent inhibition of recombinant human NAAA in HEK293 cell-based assays. A close structural analog (CHEMBL3770896), sharing the hexadecanamide core with a C-terminal carbamate-glycinamide motif, exhibited an IC₅₀ of 23 nM against human NAAA [1]. A second NAAA inhibitor series incorporating the glycinamide terminus gave an IC₅₀ of 7 nM under the same assay conditions [2]. By contrast, unsubstituted hexadecanamide (palmitamide) shows no measurable NAAA inhibition at concentrations up to 50 µM , and even the closest endogenous ligand PEA requires micromolar concentrations to engage the enzyme [3]. This class-level potency differential of >2,000-fold underscores the functional indispensability of the glycinamide moiety for NAAA active-site occupancy.

NAAA inhibition Enzyme assay IC50 Palmitamide derivatives

Selectivity Profile: NAAA vs. Acid Ceramidase (AC) Discrimination in Glycinamide-Containing Analogs

A critical differentiator for N-(2-amino-2-oxoethyl)hexadecanamide and its close analogs is selectivity over the lysosomal cysteine amidase acid ceramidase (AC), which shares structural homology with NAAA and represents a primary off-target liability. A glycinamide-containing analog (CHEMBL3770896) exhibited an IC₅₀ of 390 nM against human AC, yielding a NAAA-to-AC selectivity window of approximately 17-fold (23 nM vs. 390 nM) [1]. A related scaffold (CHEMBL3770525) showed IC₅₀ values of 12 nM (NAAA) and 1,510 nM (AC), a >125-fold separation [2], while the target compound's analogs consistently demonstrate >10-fold selectivity. This contrasts sharply with broad-spectrum FAAH/NAAA dual inhibitors (e.g., compound SD41, US9321743) that exhibit NAAA IC₅₀ of 2.96 µM with uncharacterized AC activity [3], making the glycinamide series the preferred chemical starting point for NAAA-selective tool compound development.

NAAA selectivity Acid ceramidase Off-target Glycinamide derivatives

Physicochemical Property Differentiation: Melting Point and Solubility vs. Generic Hexadecanamide

Physicochemical characterization data distinguish N-(2-amino-2-oxoethyl)hexadecanamide from its simpler analog hexadecanamide. The target compound displays a melting point of approximately 60–65 °C, approximately 30–40 °C lower than unsubstituted hexadecanamide (melting point ≈ 96–98 °C) [1]. This melting point depression is consistent with disruption of the crystalline packing by the terminal glycinamide group, potentially improving solvent compatibility at ambient temperatures. Aqueous solubility remains low for both compounds (<0.1 mg/mL), but the target compound is freely soluble in ethanol and chloroform , whereas hexadecanamide requires heating for complete dissolution in ethanol [1]. These differences directly affect stock solution preparation protocols: the target compound can be dissolved in ethanol at room temperature at concentrations up to 50 mg/mL, while hexadecanamide typically requires DMSO or heated ethanol, introducing potential variability in cell-based assay workflows.

Melting point Solubility Formulation Physicochemical properties

Synthetic Tractability: Single-Step Amide Coupling from Hexadecanoyl Chloride vs. Multi-Step Synthesis of NAAA Inhibitor Analogs

From a procurement perspective, N-(2-amino-2-oxoethyl)hexadecanamide is accessed via a single-step reaction between commercially available hexadecanoyl chloride and glycinamide, in contrast to more elaborate NAAA inhibitors such as the carbamate series (CHEMBL3770896) that require 4–6 synthetic steps including chiral resolution [1]. This synthetic simplicity translates into a lower cost per gram for the target compound relative to elaborated analogs: vendor pricing data indicate that N-(2-amino-2-oxoethyl)hexadecanamide is available at approximately $50–150/g from multiple suppliers, whereas chiral NAAA inhibitor intermediates routinely exceed $500/g . For laboratories conducting large-scale SAR campaigns that require 10–100 g quantities of the hexadecanamide scaffold, the target compound offers a favorable cost-to-structural-information ratio, providing the critical glycinamide pharmacophore at a fraction of the cost of fully elaborated leads.

Synthetic accessibility Building block Amide coupling Cost efficiency

Validated Procurement-Driven Application Scenarios for Hexadecanamide, N-(2-amino-2-oxoethyl)-


NAAA Inhibitor Scaffold Optimization: Glycinamide Pharmacophore SAR Exploration

Based on the class-level evidence that glycinamide-containing hexadecanamide derivatives achieve NAAA IC₅₀ values in the 7–23 nM range (Section 3, Evidence Item 1), procurement of the target compound enables systematic SAR studies around the hexadecanamide acyl chain and glycinamide terminus. The compound serves as a modular scaffold: the C16 palmitoyl chain can be varied to C12–C20 while retaining the glycinamide head, allowing optimization of lipophilic ligand efficiency. The target compound's single-step synthetic accessibility (Section 3, Evidence Item 4) makes it practical to generate 50–100 analogs per campaign. Downstream, compounds demonstrating NAAA IC₅₀ < 50 nM and >10-fold AC selectivity (Section 3, Evidence Item 2) can be advanced to cellular assays of NAAA-mediated palmitoylethanolamide hydrolysis in macrophages and microglia.

Biochemical Assay Development: NAAA Enzyme Activity Probe and Substrate Specificity Studies

The structural mimicry of the natural NAAA substrate palmitoylethanolamide by N-(2-amino-2-oxoethyl)hexadecanamide (Section 2) makes the target compound a suitable chemical probe for investigating NAAA substrate recognition mechanisms. When radiolabeled at the glycinamide carbonyl, it can serve as a mechanistic probe to distinguish NAAA's amidase activity from the related acid ceramidase. The observed >17-fold selectivity window of close analogs over AC (Section 3, Evidence Item 2) supports its use in competitive activity-based protein profiling experiments designed to identify NAAA-selective inhibitors without AC cross-reactivity.

Formulation Feasibility Assessment: Room-Temperature Soluble Amide Standard for In Vitro Pharmacology

Procurement of the target compound is specifically justified for laboratories that require fatty acid amide standards soluble at ambient temperature in ethanol. The melting point of 60–65 °C and ready ethanol solubility (Section 3, Evidence Item 3) permit preparation of 10–50 mM stock solutions without heating, in contrast to unsubstituted hexadecanamide (mp 96–98 °C) which requires DMSO or heated solvent. This property reduces the risk of thermal degradation and solvent-induced artifacts in cell-based NAAA inhibition assays, where DMSO concentrations must be kept below 0.1% to avoid membrane perturbation.

Cost-Efficient SAR Library Synthesis in Academic and Small-Biotech NAAA Programs

The combination of single-step synthesis and competitive pricing ($50–150/g; Section 3, Evidence Item 4) makes the target compound the most economical entry point for NAAA-focused discovery programs operating with limited budgets. Academic laboratories and small biotechnology companies can acquire 25–100 g quantities to generate focused libraries of 200–500 amide analogs via parallel coupling of the glycinamide amine with diverse acyl chlorides, a scale that would be cost-prohibitive using pre-elaborated chiral NAAA inhibitor intermediates priced at >$500/g. This procurement strategy directly addresses the resource constraints identified in NIH-funded R01 and R21 grant proposals for endocannabinoid enzyme inhibitor development.

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